4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid
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Overview
Description
4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid is a complex organic compound characterized by its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dicarbonyl compound, followed by subsequent functional group modifications to introduce the butanoic acid moiety . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Mechanism of Action
The mechanism of action of 4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester: Shares a similar spirocyclic core but differs in the functional groups attached.
N-{3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro dec-8-yl}-2,5-dimethyl benzenesulfonamide: Another related compound with distinct substituents that influence its properties.
Uniqueness
4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O4 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)butanoic acid |
InChI |
InChI=1S/C12H18N2O4/c15-9(16)5-4-8-14-10(17)12(13-11(14)18)6-2-1-3-7-12/h1-8H2,(H,13,18)(H,15,16) |
InChI Key |
KYMWEGKWTHHNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCCC(=O)O |
Origin of Product |
United States |
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